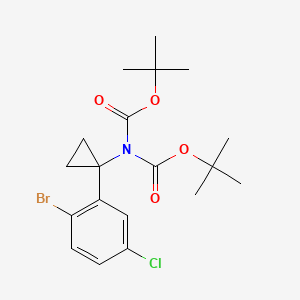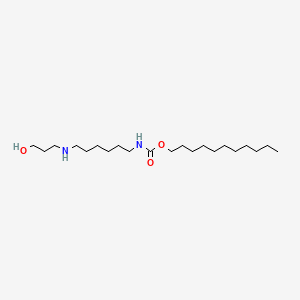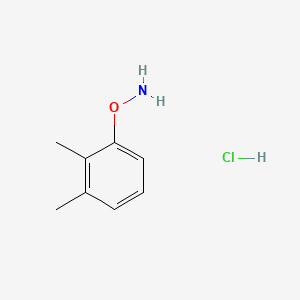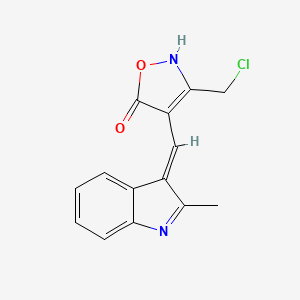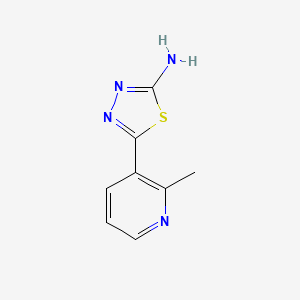
3-Bromo-5,6-dichloropyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,6-dichloropyrazin-2-amine is a heterocyclic compound with the molecular formula C4H2BrCl2N3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6-dichloropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and chlorination of pyrazin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, often in a solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,6-dichloropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
- Substituted pyrazine derivatives with various functional groups.
- Coupled products with extended aromatic systems .
Scientific Research Applications
3-Bromo-5,6-dichloropyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dichloropyrazin-2-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-6-chloropyridin-2-amine
- 2-Amino-3-bromo-6-methylpyridine
Comparison: 3-Bromo-5,6-dichloropyrazin-2-amine is unique due to its specific halogenation pattern and pyrazine ring structure. This uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both bromine and chlorine atoms in the pyrazine ring can influence its electronic properties and reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C4H2BrCl2N3 |
|---|---|
Molecular Weight |
242.89 g/mol |
IUPAC Name |
3-bromo-5,6-dichloropyrazin-2-amine |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-4(8)10-3(7)2(6)9-1/h(H2,8,10) |
InChI Key |
CYVNXIUGQQCPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


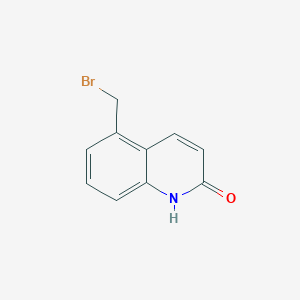

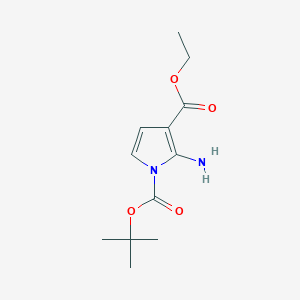
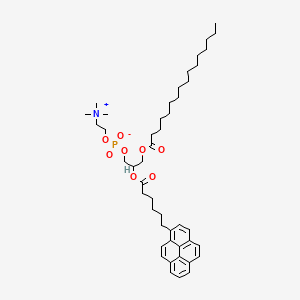
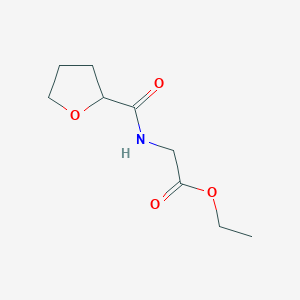

![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)

